2-(1H-Tetrazol-1-YL)benzamide
Overview
Description
2-(1H-Tetrazol-1-YL)benzamide is a chemical compound . It is known for its role in medicinal and pharmaceutical applications . The tetrazole ring system has attracted much attention in medicinal chemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For instance, the synthesis of 2-{[2-(1 H-tetrazole-5-yl)ethyl]sulfanyl}-1,3-benzimidazole involves warming a mixture of 3-(1,3 - benzimidazole-2-yl-sulfanyl)propanenitrile, sodium azide, DMF, and zinc chloride in an oil bath for 6 hours at 125°C .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
This compound is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications
1. Use in Coordination Networks and Nonlinear Optical Properties
2-(1H-Tetrazol-1-YL)benzamide derivatives have been used in the synthesis of coordination networks with interesting structural and optical properties. A study by Liao et al. (2013) explored tetrazolate-yl acylamide tectons combined with cadmium dichloride to create crystalline coordination networks. These compounds displayed significant second harmonic generation efficiencies, indicating potential applications in nonlinear optics (Liao et al., 2013).
2. Corrosion Inhibition
The derivatives of this compound have been researched for their corrosion inhibiting properties. A study by Aouine et al. (2011) synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide, noting their potential application in protecting mild steel against corrosion in acidic media (Aouine et al., 2011).
3. Luminescent Materials for Selective Detection
In the realm of luminescent materials, tetrazolate-based ligands derived from this compound have shown promise. A study conducted by Buragohain et al. (2016) synthesized a fluorescent amide-functionalized metal–organic framework (MOF) using these compounds. This framework demonstrated selective detection capabilities for specific compounds like 2,4,6-trinitrophenol, highlighting its utility in sensing applications (Buragohain et al., 2016).
4. Metal-Organic Coordination Polymers
Wang et al. (2010) reported on the creation of metal–organic coordination polymers using N-(1H-tetrazol-5-yl)benzamide ligand. They synthesized various polymers with different metal ions, finding diverse structural formations and thermal stabilities. This study opens up possibilities for using these compounds in constructing intricate molecular architectures (Wang et al., 2010).
Mechanism of Action
While the specific mechanism of action for 2-(1H-Tetrazol-1-YL)benzamide is not mentioned in the search results, tetrazoles in general have a wide range of medicinal activity and potential role in biosciences . They are used as metabolically stable substitutes for the carboxylic acid functional group and exhibit a broad range of biological effects .
Safety and Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The interest in tetrazole chemistry has been increasing rapidly because of diverse biological and pharmaceutical applications, mostly due to the diversity of this N-heterocyclic moiety in medicinal chemistry . This suggests that there is a promising future for the development and application of 2-(1H-Tetrazol-1-YL)benzamide and similar compounds in various fields.
Properties
IUPAC Name |
2-(tetrazol-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-8(14)6-3-1-2-4-7(6)13-5-10-11-12-13/h1-5H,(H2,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZBNUJWWHCHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357638 | |
Record name | 2-(1H-TETRAZOL-1-YL)BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-24-1 | |
Record name | 2-(1H-TETRAZOL-1-YL)BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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